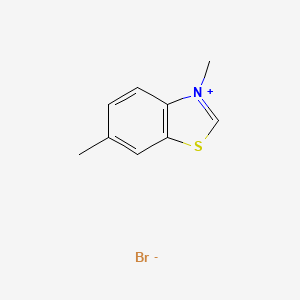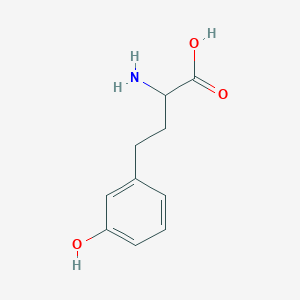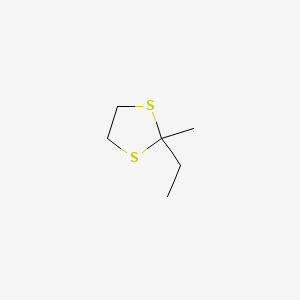
2-Ethyl-2-methyl-1,3-dithiolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-2-methyl-1,3-dithiolane is an organic compound with the molecular formula C6H12S2 and a molecular weight of 148.289 g/mol It is a member of the dithiolane family, characterized by a five-membered ring containing two sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions: 2-Ethyl-2-methyl-1,3-dithiolane can be synthesized from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the dithiolane ring.
Industrial Production Methods: Industrial production of this compound often involves the use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate) [Cu(DS)2], which facilitates the thioacetalization and transthioacetalization of carbonyl compounds in water at room temperature . This method offers high chemoselectivity and ease of operation without the need for organic solvents.
化学反应分析
Types of Reactions: 2-Ethyl-2-methyl-1,3-dithiolane undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophiles like organolithium (RLi) and Grignard reagents (RMgX) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
科学研究应用
2-Ethyl-2-methyl-1,3-dithiolane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
作用机制
The mechanism by which 2-Ethyl-2-methyl-1,3-dithiolane exerts its effects involves the formation of stable thioacetal linkages with carbonyl groups. This interaction can protect sensitive functional groups during chemical reactions, making it a valuable tool in organic synthesis . The molecular targets and pathways involved in its biological activity are still under investigation, but its ability to form stable complexes with proteins and enzymes is of particular interest.
相似化合物的比较
1,3-Dithiolane: Similar in structure but lacks the ethyl and methyl substituents.
1,3-Dithiane: Contains a six-membered ring with two sulfur atoms, offering different chemical properties and reactivity.
Ethyl 1,3-dithiolane-2-carboxylate: Used in similar applications but has an additional carboxylate group, which affects its reactivity and solubility.
Uniqueness: 2-Ethyl-2-methyl-1,3-dithiolane is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its ability to form stable thioacetal linkages makes it particularly valuable in protecting carbonyl compounds during complex synthetic processes .
属性
CAS 编号 |
6008-81-7 |
|---|---|
分子式 |
C6H12S2 |
分子量 |
148.3 g/mol |
IUPAC 名称 |
2-ethyl-2-methyl-1,3-dithiolane |
InChI |
InChI=1S/C6H12S2/c1-3-6(2)7-4-5-8-6/h3-5H2,1-2H3 |
InChI 键 |
HTKIVHYYNMKZDN-UHFFFAOYSA-N |
规范 SMILES |
CCC1(SCCS1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4-Nitrophenyl)ethenyl]aniline](/img/structure/B14171496.png)
![4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol](/img/structure/B14171503.png)
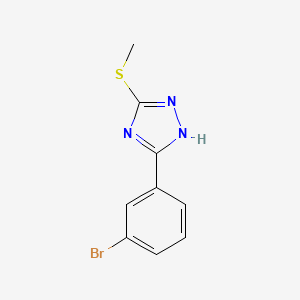
phosphane}](/img/structure/B14171509.png)
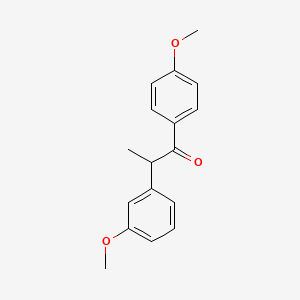
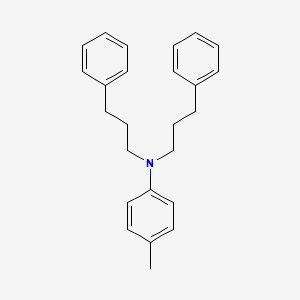
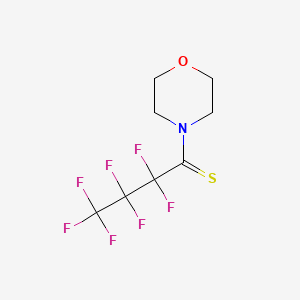
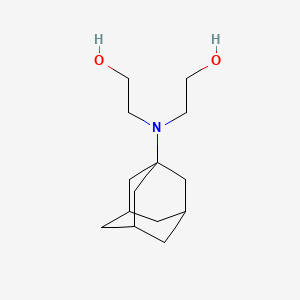
![2-[1-[2-(4-methoxy-7-pyrazin-2-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxo-acetyl]-4-piperidylidene]-2-phenyl-acetonitrile](/img/structure/B14171539.png)
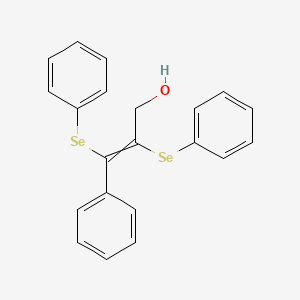
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)-](/img/structure/B14171555.png)

